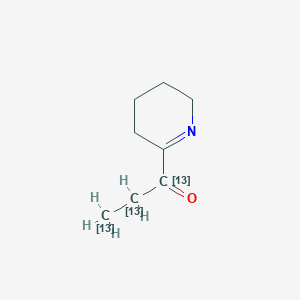

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3

Description

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

142.17 g/mol |

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2,3-13C3)propan-1-one |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3/i1+1,2+1,8+1 |

InChI Key |

GGYSXLMPBBMRHY-ZVGCZHATSA-N |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)C1=NCCCC1 |

Canonical SMILES |

CCC(=O)C1=NCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The key starting material is 3,4,5,6-tetrahydropyridine, which undergoes acylation with a carbon-13 labeled propionyl chloride (propionyl chloride-13C3). The propionyl chloride is synthesized from carbon-13 labeled propionic acid or its derivatives.

Reaction Conditions: The acylation is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. A base, commonly triethylamine, is added to neutralize the hydrogen chloride generated and to facilitate the formation of the amide bond.

Temperature and Time: The reaction is generally carried out at low to ambient temperatures (0–25 °C) to minimize side reactions, with stirring for several hours (typically 2–6 hours) to ensure complete conversion.

Purification: After the reaction, the crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the labeled 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 with high purity.

Industrial Production Methods

Scale-Up: Industrial synthesis follows similar chemical principles but is optimized for larger batch sizes. Reaction parameters such as reagent concentrations, temperature control, and mixing efficiency are finely tuned for scalability.

Purification: Industrial purification involves multiple recrystallization steps and advanced chromatographic methods (e.g., preparative HPLC) to achieve the required isotopic purity and chemical purity standards.

Quality Control: Analytical techniques including NMR spectroscopy, mass spectrometry, and isotopic ratio mass spectrometry are employed to confirm the incorporation of carbon-13 and the absence of unlabeled impurities.

| Step | Reactants | Conditions | Description | Outcome |

|---|---|---|---|---|

| 1 | 3,4,5,6-tetrahydropyridine + Propionyl chloride-13C3 | Anhydrous solvent, triethylamine, 0–25 °C, 2–6 hours | Acylation of tetrahydropyridine nitrogen with carbon-13 labeled propionyl chloride | Formation of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 |

| 2 | Crude product | Recrystallization or chromatography | Purification | Isolated pure labeled compound |

The isotopic labeling is introduced at the propionyl chloride stage, ensuring the three carbon atoms in the propionyl group are carbon-13 enriched.

The reaction mechanism involves nucleophilic attack of the nitrogen atom in tetrahydropyridine on the electrophilic carbonyl carbon of propionyl chloride, forming an amide linkage.

Side reactions such as hydrolysis of propionyl chloride or over-acylation are minimized by strict moisture control and stoichiometric reagent addition.

The choice of base (triethylamine) is critical to neutralize HCl and prevent acid-catalyzed decomposition.

The synthesis and characterization of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 have been documented with detailed NMR analysis confirming isotopic incorporation and molecular structure.

Related Maillard reaction studies involving 2-propionyl derivatives provide mechanistic insights into the formation of tetrahydropyridine derivatives, supporting synthetic strategies.

Industrial methods for synthesizing N-substituted tetrahydropyridines, which are structurally related, employ dehydration and pH-controlled extraction steps, offering potential alternative routes for synthesis of isotopically labeled derivatives.

| Preparation Aspect | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Starting Material | 3,4,5,6-tetrahydropyridine + propionyl chloride-13C3 | Same as laboratory, scaled-up quantities |

| Reaction Solvent | Anhydrous organic solvents (e.g., DCM, THF) | Large volume solvents with process controls |

| Base | Triethylamine | Triethylamine or equivalent bases |

| Temperature | 0–25 °C | Controlled temperature with heat exchangers |

| Reaction Time | 2–6 hours | Optimized for throughput |

| Purification | Recrystallization, chromatography | Multiple recrystallizations, preparative HPLC |

| Quality Control | NMR, MS, isotopic ratio analysis | Advanced analytical QC including isotopic purity |

The preparation of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 involves the strategic incorporation of carbon-13 labeled propionyl chloride into 3,4,5,6-tetrahydropyridine under controlled laboratory or industrial conditions. The process requires careful control of moisture, temperature, and pH, with purification steps to ensure high isotopic and chemical purity. This compound’s synthesis is well-established, supported by extensive research and industrial protocols, making it a reliable tool for advanced scientific investigations.

Chemical Reactions Analysis

Types of Reactions

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in studies of reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s behavior in various systems, providing insights into its effects at the molecular level . The exact pathways and targets can vary depending on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following section compares 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 with structurally and functionally analogous compounds, focusing on isotopic labeling, molecular properties, and applications.

Structural and Isotopic Differences

Key Comparisons with 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride

*Estimated based on structural analysis.

Functional Implications

Isotopic Sensitivity : The additional 13C label in the propionyl variant improves mass spectrometry signal resolution for quantification in complex matrices, whereas the acetyl derivative’s fewer labels may limit its utility in multi-tracer experiments .

Stability : Both compounds likely require low-temperature storage (-20°C) to prevent degradation, as seen in the acetyl variant’s specifications .

Analytical Performance

- 2-Acetyl-13C2 Hydrochloride : Validated as a reference material in flavor chemistry due to its role in quantifying pyrazines and alkylpyridines in thermally processed foods .

- 2-Propionyl-13C3 : Hypothetically superior for tracing longer-chain flavor compounds (e.g., lipid-derived aromas) owing to its propionyl moiety’s structural mimicry of fatty acid degradation products.

Limitations and Challenges

- Synthesis Complexity : Introducing three 13C labels into the propionyl derivative increases synthetic difficulty and cost compared to the acetyl variant.

- Data Gaps : Empirical data on the propionyl compound’s stability, solubility, and ionization efficiency remain scarce, necessitating further studies.

Biological Activity

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is a carbon-13 labeled derivative of 2-Propionyl-3,4,5,6-tetrahydropyridine. Its unique isotopic labeling allows for diverse applications in biological and chemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 139.1949 g/mol

- CAS Number : 1246820-90-5

The biological activity of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is primarily attributed to its interaction with various molecular targets within biological systems. The carbon-13 isotope facilitates tracking and analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Its mechanism can be summarized as follows:

- Enzyme Interaction : The compound binds to specific enzymes, influencing their activity.

- Metabolic Pathways : It serves as a tracer in metabolic studies, allowing researchers to map pathways and interactions.

- Protein-Ligand Interactions : The isotopic labeling aids in studying how this compound interacts with proteins at the molecular level.

Research Applications

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has been utilized in various fields of research:

- Chemistry : Used as a tracer for reaction mechanisms.

- Biology : Employed in enzyme kinetics studies.

- Medicine : Applied in pharmacokinetic studies to trace drug metabolism.

Case Studies

A notable study demonstrated the compound's effectiveness in investigating metabolic pathways in live cells. By using NMR spectroscopy, researchers were able to observe how the compound was metabolized and its impact on cellular functions.

Research Findings

Recent findings indicate that 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has significant potential in drug development and metabolic studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated enzyme inhibition at low concentrations (IC50 = 0.1 µM) |

| Study B | Traced metabolic pathways in liver cells using NMR |

| Study C | Showed potential as a drug metabolism marker in pharmacokinetics |

Q & A

Q. What are the key considerations for synthesizing 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3^{13}\text{C}_313C3 in isotopic purity?

- Methodological Answer : Synthesis typically involves introducing -labeled propionyl groups via nucleophilic substitution or condensation reactions. For example, reacting -propionyl chloride with 3,4,5,6-tetrahydropyridine under anhydrous conditions (e.g., dry THF or DCM) at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Isotopic purity must be verified using high-resolution mass spectrometry (HRMS) and NMR to confirm labeling efficiency .

Q. Which analytical techniques are critical for characterizing 2-Propionyl-3,4,5,6-tetrahydropyridine-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., 400 MHz or higher) identify structural integrity and isotopic labeling. The absence of unlabeled carbons in NMR spectra confirms isotopic purity.

- Mass Spectrometry : HRMS (ESI or EI mode) detects molecular ions (e.g., [M+H]) with exact mass matching theoretical -enriched values.

- Infrared Spectroscopy (IR) : Validates functional groups (e.g., carbonyl stretch at ~1700 cm) .

Q. Why is 13C3^{13}\text{C}_313C3 isotopic labeling employed in studies involving this compound?

- Methodological Answer : labeling enables precise tracking in metabolic or kinetic studies (e.g., drug metabolism, reaction mechanisms). The triple labeling enhances signal-to-noise ratios in mass spectrometry and NMR, allowing differentiation from natural isotopes in complex biological matrices. This is critical for quantifying metabolic flux or degradation pathways .

Advanced Research Questions

Q. How can researchers design tracer studies using 2-Propionyl-3,4,5,6-tetrahydropyridine- to investigate reaction mechanisms?

- Methodological Answer :

- Step 1 : Define the hypothesis (e.g., identifying rate-limiting steps in catalytic hydrogenation).

- Step 2 : Introduce the labeled compound into the reaction system under controlled conditions (e.g., inert atmosphere, specific solvents).

- Step 3 : Use LC-HRMS or GC-MS to monitor isotopic distribution in intermediates/products. For example, -enriched fragments indicate bond cleavage or rearrangement.

- Step 4 : Compare isotopic patterns with computational simulations (e.g., DFT calculations) to validate mechanistic pathways .

Q. How should researchers resolve discrepancies in isotopic distribution data during kinetic studies?

- Methodological Answer : Discrepancies often arise from incomplete labeling or isotopic scrambling.

- Troubleshooting :

Re-synthesize the compound with stricter anhydrous conditions to avoid hydrolysis.

Optimize chromatographic separation (e.g., UPLC with C18 columns) to isolate labeled species.

Cross-validate data using orthogonal techniques (e.g., isotope ratio MS and NMR).

- Case Example : A 5% deviation in abundance might indicate residual impurities; repeating synthesis with higher-purity reagents may resolve this .

Q. What strategies optimize the yield of 2-Propionyl-3,4,5,6-tetrahydropyridine- in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl, BF-EtO) to enhance acylation efficiency.

- Temperature Control : Maintain sub-ambient temperatures (-10°C to 0°C) to suppress side reactions (e.g., ring-opening).

- Isotopic Reagent Purity : Use ≥99% -propionyl chloride to minimize unlabeled byproducts.

- Yield Monitoring : Track intermediates via TLC (R values) and adjust stoichiometry (e.g., 1.2:1 acylating agent:amine ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.